molecular formula C9H13ClN2O2 B12327129 3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione

3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B12327129
M. Wt: 216.66 g/mol
InChI Key: FNEQOVOLKIIMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Terbacil undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, nucleophiles such as ammonia, and water for hydrolysis. The major products formed from these reactions are hydroxylated terbacil, substituted uracil derivatives, and 3-tert-butyl-6-methyluracil .

Mechanism of Action

Terbacil exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and preventing the synthesis of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH). This disruption leads to a cessation of photosynthetic activity, ultimately causing the death of the plant .

Comparison with Similar Compounds

Terbacil is structurally similar to other uracil herbicides, such as bromacil and lentacil . it is unique in its specific application and effectiveness in certain crops. Unlike bromacil, which is used for non-crop areas, terbacil is primarily used in food and feed crops . Additionally, terbacil’s selective action and lower toxicity profile make it a preferred choice in many agricultural settings .

Similar Compounds

Terbacil’s unique combination of selectivity, effectiveness, and safety profile distinguishes it from these similar compounds.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-tert-butyl-5-chloro-6-methyl-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h6H,1-4H3

InChI Key

FNEQOVOLKIIMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C(=O)C1Cl)C(C)(C)C

Origin of Product

United States

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